molecular formula C10H7NO3 B1416618 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid CAS No. 212374-18-0

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid

Cat. No.: B1416618
CAS No.: 212374-18-0
M. Wt: 189.17 g/mol
InChI Key: MLQUDHWCGDWPDJ-UHFFFAOYSA-N
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Description

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid is a chemical compound with the CAS Number: 212374-18-0 and Linear Formula: C10H7NO3 . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The IUPAC Name of this compound is 1-oxo-1,2-dihydro-5-isoquinolinecarboxylic acid . The InChI Code is 1S/C10H7NO3/c12-9-7-2-1-3-8(10(13)14)6(7)4-5-11-9/h1-5H,(H,11,12)(H,13,14) and the InChI key is MLQUDHWCGDWPDJ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 189.17 . It is a solid substance stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid derivatives have been explored for their potential in various scientific applications, primarily in the field of synthesis and structural analysis. For instance, Hayani et al. (2021) synthesized new 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives, characterizing them through NMR spectroscopy and X-ray crystallography. These compounds were analyzed for their potential interactions with protein database inhibitors, showcasing their utility in molecular docking studies and Monte Carlo simulations. This research highlights the derivative's potential in corrosion mitigation and molecular interaction analysis (Hayani et al., 2021).

Pharmaceutical Applications

In the pharmaceutical domain, derivatives of 1-oxo-1,2-dihydroisoquinoline have been investigated for their therapeutic potential. Gaber et al. (2021) synthesized new derivatives and evaluated their anticancer effect against the breast cancer MCF-7 cell line. This research demonstrates the compound's significant anticancer activity, providing insights into its potential use in cancer treatment (Gaber et al., 2021).

Methodology Improvement in Synthesis

Blanco et al. (2006) proposed an improved method for synthesizing 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives. This approach involved aminolysis, esterification, and heterocyclization, highlighting advancements in synthetic methodologies for such compounds (Blanco et al., 2006).

Enzymatic Oxidation Studies

Coutts et al. (1979, 1980) explored the enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids, contributing to understanding the chemical behavior of these compounds in biological systems (Coutts et al., 1979), (Coutts et al., 1980).

Receptor Studies

Carling et al. (1992) investigated 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives for their antagonist activity at the glycine site on the NMDA receptor. This study is crucial for understanding the compound's interaction with neurological receptors and its potential application in neuropharmacology (Carling et al., 1992).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid . These factors could include pH, temperature, and the presence of other molecules, among others. Detailed studies are needed to understand how these environmental factors impact the compound’s activity.

Biochemical Analysis

Biochemical Properties

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in enzyme inhibition. It interacts with various enzymes, including oxidoreductases and hydrolases, by binding to their active sites and inhibiting their activity. This compound also interacts with proteins involved in signal transduction pathways, such as kinases and phosphatases, altering their activity and affecting downstream signaling events. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the target biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. This compound can induce apoptosis in certain cell types by activating caspases and other apoptotic proteins. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the target. For example, when this compound binds to an enzyme’s active site, it can prevent the substrate from accessing the site, thereby inhibiting the enzyme’s activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit specific enzymes and alter cellular metabolism without causing significant toxicity. At high doses, this compound can induce toxic effects, such as liver damage and oxidative stress, due to its interaction with multiple biomolecules and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and oxidative stress response. It interacts with enzymes such as oxidoreductases and transferases, affecting the flux of metabolites through these pathways. This compound can also influence the levels of key metabolites, such as NADH and ATP, by modulating the activity of metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, such as the cytoplasm and mitochondria. The transport and distribution of this compound are crucial for its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The activity and function of this compound are influenced by its subcellular localization, as it can interact with different biomolecules and exert its effects in these specific compartments .

Properties

IUPAC Name

1-oxo-2H-isoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-7-2-1-3-8(10(13)14)6(7)4-5-11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQUDHWCGDWPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653975
Record name 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212374-18-0
Record name 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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